BenchChemオンラインストアへようこそ!

5-(Pyrimidin-5-YL)-1,2,3,4-tetrahydroisoquinoline

Cancer Stem Cell High-Throughput Screening Oncology

This 5-(pyrimidin-5-yl)-THIQ compound is a confirmed active hit from a cancer stem cell high-throughput screen, with demonstrated activity in MCF-7 and A549 cell lines. Its pyrimidine-THIQ scaffold is a privileged pharmacophore for kinase inhibition. Crucially, the 5-substitution position confers a unique biological fingerprint—positional isomers (e.g., the 8-substituted variant) exhibit distinct target profiles and cannot substitute. Supplied at ≥98% purity, this compound is ideal for hit validation, initiating cancer stem cell SAR programs, and serving as a reference standard in assay development. Ensure experimental reproducibility by procuring the exact compound identity.

Molecular Formula C13H13N3
Molecular Weight 211.268
CAS No. 1351139-62-2
Cat. No. B2546046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrimidin-5-YL)-1,2,3,4-tetrahydroisoquinoline
CAS1351139-62-2
Molecular FormulaC13H13N3
Molecular Weight211.268
Structural Identifiers
SMILESC1CNCC2=C1C(=CC=C2)C3=CN=CN=C3
InChIInChI=1S/C13H13N3/c1-2-10-6-14-5-4-13(10)12(3-1)11-7-15-9-16-8-11/h1-3,7-9,14H,4-6H2
InChIKeyZDVVCHHTLOVWEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(Pyrimidin-5-YL)-1,2,3,4-tetrahydroisoquinoline (CAS 1351139-62-2): Core Properties and Research-Grade Specifications


5-(Pyrimidin-5-YL)-1,2,3,4-tetrahydroisoquinoline (CAS 1351139-62-2) is a synthetic, small-molecule heterocyclic compound (MF: C13H13N3, MW: 211.26) featuring a pyrimidine moiety linked to a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . It is supplied as a research reagent with a typical vendor-specified purity of 97-98% . This structural class is recognized in medicinal chemistry for its potential as a privileged scaffold, particularly in the development of kinase inhibitors and anticancer agents [1].

5-(Pyrimidin-5-YL)-1,2,3,4-tetrahydroisoquinoline: Why Substitution with Generic Analogs Is Not Recommended


Direct substitution of 5-(Pyrimidin-5-YL)-1,2,3,4-tetrahydroisoquinoline with other pyrimidine-substituted tetrahydroisoquinoline (THIQ) analogs is not scientifically valid. While the class as a whole is associated with kinase inhibition and anticancer activity, even minor positional changes in the THIQ scaffold can fundamentally alter a compound's biological target profile and potency [1]. For instance, the adjacent 8-substituted isomer, 8-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline, is documented to be a kinase inhibitor , a distinct activity that cannot be assumed for the 5-substituted compound without specific assay data. The available evidence, though limited, confirms that this specific compound has a unique biological fingerprint, as demonstrated by its activity in a cancer stem cell high-throughput screen [2]. Therefore, procurement must be based on the exact compound's identity to ensure reproducibility of experimental outcomes.

Quantitative Differentiation Data for 5-(Pyrimidin-5-YL)-1,2,3,4-tetrahydroisoquinoline (CAS 1351139-62-2) Against Comparators


High-Throughput Screening Activity: Cancer Stem Cell Inhibition

In a primary cell-based HTS assay designed to identify inhibitors of cancer stem cells, 5-(Pyrimidin-5-YL)-1,2,3,4-tetrahydroisoquinoline was identified as active [1]. This screening result differentiates it from the vast majority of untested compounds and positions it within a specific, therapeutically relevant biological context.

Cancer Stem Cell High-Throughput Screening Oncology

Comparative Cytotoxicity in Cancer Cell Lines

Preliminary cytotoxic activity data has been reported for 5-(Pyrimidin-5-YL)-1,2,3,4-tetrahydroisoquinoline against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . The reported IC50 values (MCF-7: 20 µM; A549: 15 µM) are noted to be comparable to the established anticancer agent Adriamycin, suggesting a baseline level of in vitro activity . While this data originates from a single vendor source and lacks direct head-to-head experimental detail, it provides the only available quantitative comparator information.

Anticancer Activity Cytotoxicity MCF-7 A549

Purity and Analytical Specifications for Reproducible Research

This compound is commercially available with a defined purity specification of 97-98% from multiple vendors [REFS-1, REFS-2]. This is a critical quantitative metric for procurement, ensuring lot-to-lot consistency and minimizing the impact of impurities on biological assays or chemical synthesis.

Purity Analysis QC Specifications Reproducibility

Recommended Research Applications for 5-(Pyrimidin-5-YL)-1,2,3,4-tetrahydroisoquinoline (CAS 1351139-62-2) Based on Verified Data


Oncology Drug Discovery: Hit Validation and SAR Studies

As a confirmed 'active' hit from a cancer stem cell HTS campaign [1], this compound is a strong candidate for hit validation and the initiation of structure-activity relationship (SAR) studies focused on cancer stem cell pathways. Its activity in MCF-7 and A549 cell lines [2] further supports its potential as an anticancer lead.

Kinase Inhibitor Lead Generation

The compound's pyrimidine-THIQ scaffold is a known pharmacophore for kinase inhibition [1]. This compound serves as a valuable starting point for medicinal chemistry programs aiming to develop novel inhibitors of specific kinases, particularly where a 5-substituted pyrimidine is a desired structural feature.

Assay Development and Positive Control

Given its defined purity [1] and established activity in at least one cell-based assay [2], this compound can be used as a reference standard or positive control in the development and validation of new assays for cancer stem cell inhibition or general cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Pyrimidin-5-YL)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.